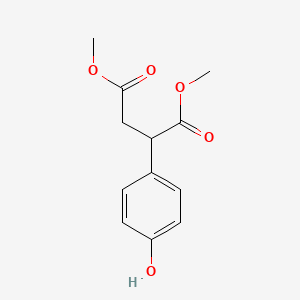

Dimethyl 2-(4-hydroxyphenyl)succinate

Description

Dimethyl 2-(4-hydroxyphenyl)succinate is an organic compound featuring a succinate backbone esterified with two methyl groups and substituted at the 2-position with a 4-hydroxyphenyl moiety. This structure confers unique physicochemical properties, including polarity and hydrogen-bonding capacity due to the phenolic hydroxyl group. The compound is synthesized via nucleophilic substitution reactions, as demonstrated in its preparation from dimethyl 2-mercaptosuccinate and 4-(2-bromoacetyl)phenyl acetate under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key spectral data, such as its NMR profile (δ 2.23–7.94 ppm), confirm the ester linkages and aromatic substitution pattern .

Properties

IUPAC Name |

dimethyl 2-(4-hydroxyphenyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPMXTYMJAPZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741282 | |

| Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-25-4 | |

| Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-hydroxyphenyl)succinate can be synthesized through the esterification of 4-hydroxyphenylacetic acid with dimethyl succinate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process also includes steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-hydroxyphenyl)succinate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of dimethyl 2-(4-hydroxyphenyl)butanediol.

Substitution: Formation of various substituted phenyl succinates depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 2-(4-hydroxyphenyl)succinate is primarily recognized for its role as a pharmaceutical intermediate. It is involved in the synthesis of several active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.

This compound has been utilized in pharmacokinetic evaluations of various compounds, enhancing the understanding of drug metabolism and efficacy . Its properties allow for effective modeling of drug interactions and absorption rates.

Agricultural Applications

In agriculture, this compound serves as a building block for developing agrochemicals. Its derivatives are explored for their potential as herbicides and insecticides.

Development of Herbicides

Research indicates that compounds derived from this compound exhibit herbicidal activity, making them suitable candidates for developing environmentally friendly agricultural chemicals .

Table 2: Herbicidal Activity of Derivatives

| Compound | Activity Level |

|---|---|

| This compound derivative A | High |

| This compound derivative B | Moderate |

Industrial Applications

This compound finds utility in various industrial applications due to its chemical stability and reactivity.

Solvent and Flavoring Agent

This compound acts as a solvent in various formulations and is also used as a flavoring agent in food products due to its pleasant aroma . Its ability to dissolve other substances enhances its application in cosmetic formulations as well.

Table 3: Industrial Uses

| Application Type | Description |

|---|---|

| Solvent | Used in cosmetic formulations |

| Flavoring Agent | Employed in food products |

Case Study 1: Synthesis Optimization

A study conducted on optimizing the synthesis of desvenlafaxine highlighted the efficiency of using this compound under controlled conditions, resulting in improved yields and reduced reaction times .

Case Study 2: Agrochemical Development

Research focused on developing herbicides from dimethyl derivatives demonstrated significant efficacy against common agricultural pests, showcasing the compound's versatility beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of dimethyl 2-(4-hydroxyphenyl)succinate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Dimethyl 2-(4-hydroxyphenyl)succinate with structurally or functionally related compounds:

Key Research Findings

Contrasting Properties and Challenges

- Polarity and Solubility : this compound’s ester groups reduce water solubility compared to ionic analogs like desvenlafaxine succinate .

- Bioactivity: The chromenone core of Genistein derivatives enables planar aromatic interactions with biological targets, a feature absent in the aliphatic succinate backbone of the target compound .

- Synthetic Flexibility: The thioether linkage in Compound 4 offers redox-responsive properties, whereas the sulfonyl bridge in 4,4'-sulfonyldiphenol provides thermal stability .

Biological Activity

Dimethyl 2-(4-hydroxyphenyl)succinate (DMHPS) is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms, and implications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative of succinic acid, featuring a hydroxyphenyl group. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Antioxidant Properties

Research indicates that DMHPS exhibits significant antioxidant activity. The hydroxyphenyl group can donate hydrogen atoms to free radicals, thereby neutralizing oxidative stress. A study demonstrated that DMHPS could reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential as a protective agent against oxidative damage in cells .

Anti-inflammatory Effects

DMHPS has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, DMHPS treatment resulted in a marked decrease in these cytokines, indicating its potential therapeutic role in inflammatory diseases .

The mechanism by which DMHPS exerts its biological effects involves several pathways:

- Enzyme Interaction : DMHPS interacts with specific enzymes involved in metabolic pathways, influencing their activity. For instance, it has been shown to affect the activity of succinate dehydrogenase (SDH), which plays a crucial role in the citric acid cycle .

- Metabolic Transformation : Upon administration, DMHPS undergoes metabolic transformations leading to the formation of active metabolites that contribute to its biological effects. The hydroxy group enhances its reactivity with biological molecules .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DMHPS:

-

Antioxidant Activity Study :

- Objective : To evaluate the antioxidant capacity of DMHPS.

- Method : In vitro assays measuring ROS levels.

- Findings : DMHPS significantly reduced ROS levels compared to control groups, confirming its antioxidant potential.

- Anti-inflammatory Study :

- Cytotoxicity Evaluation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMHPS, a comparison with similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Dimethyl fumarate | Lacks hydroxyphenyl group | Anti-inflammatory; used in multiple sclerosis treatment |

| Dimethyl succinate | No hydroxy group | Limited biological activity compared to DMHPS |

| 4-Hydroxyphenylacetic acid | Hydroxyphenyl group present | Exhibits some antioxidant properties but lacks ester functionality |

This compound stands out due to its combination of both hydroxyphenyl and ester functionalities, allowing it to engage in diverse chemical reactions and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.